tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}piperazine-1-carboxylate is a complex organic compound that features an indole moiety, a piperazine ring, and a tert-butyl ester group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}piperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Indole to the Piperazine Ring: The indole derivative is then reacted with an appropriate piperazine derivative, often through nucleophilic substitution or coupling reactions.
Introduction of the Tert-butyl Ester Group: The final step involves the protection of the carboxyl group with a tert-butyl ester, typically using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole or piperazine derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate or as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}piperazine-1-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The piperazine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate
Uniqueness
Tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}piperazine-1-carboxylate is unique due to the combination of the indole moiety and the piperazine ring, which imparts distinct biological activities and chemical reactivity. This combination is not commonly found in other similar compounds, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
tert-butyl 4-[2-(1H-indol-3-yl)ethylcarbamoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-20(2,3)27-19(26)24-12-10-23(11-13-24)18(25)21-9-8-15-14-22-17-7-5-4-6-16(15)17/h4-7,14,22H,8-13H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZINJYNOKYJDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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